3-Cyano-proxyl

Vue d'ensemble

Description

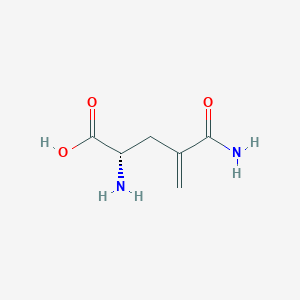

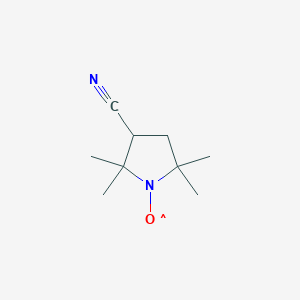

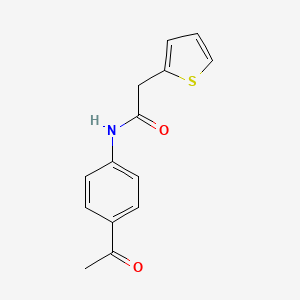

3-Cyano-proxyl is a member of aminoxyls and a pyrrolidinecarbonitrile . It is functionally related to a PROXYL . It is a stable free radical that can be used in the ESR technique as a nitroxide standard .

Molecular Structure Analysis

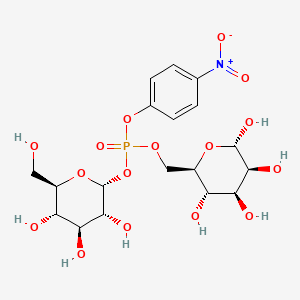

The molecular formula of 3-Cyano-proxyl is C9H15N2O . The InChI string is InChI=1S/C9H15N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5H2,1-4H3 . The Canonical SMILES string is CC1(CC(C(N1[O])(C)C)C#N)C .

Physical And Chemical Properties Analysis

3-Cyano-proxyl is a solid with a melting point of 31-33 °C (lit.) . It should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Electron Spin Resonance (ESR) Spectroscopy

3-Cyano-proxyl: is widely used in ESR spectroscopy due to its stable free radical nature. It serves as a nitroxide standard, which is essential for the estimation of relative concentrations of spin adducts. This application is crucial for:

- Quantitative Analysis : Determining the concentration of free radicals in various samples, such as those derived from cigarette tar extracts .

- Molecular Structure Elucidation : Assisting in understanding the molecular structure of complex compounds through the analysis of their electron spin states .

Biological Systems Monitoring

In biological research, 3-Cyano-proxyl is employed to monitor redox processes within cells and tissues. It helps in:

- Oxidative Stress Measurement : Evaluating the level of oxidative stress by detecting the presence of reactive oxygen species (ROS) and nitrogen species (RNS) .

- Cell Membrane Dynamics : Studying the fluidity and dynamics of cell membranes, which is vital for understanding cell signaling and membrane protein functions .

Polymer Research

The stable radical nature of 3-Cyano-proxyl makes it an excellent marker for:

- Polymerization Processes : Observing the polymerization process in real-time, which aids in the development of new polymeric materials .

- Degradation Studies : Investigating the degradation pathways of polymers, which is important for assessing their longevity and environmental impact .

Chemical Kinetics

3-Cyano-proxyl: is utilized to study chemical reaction kinetics, particularly:

- Reaction Rate Determination : Measuring the rate of fast chemical reactions where traditional methods are not feasible .

- Mechanism Investigation : Elucidating the mechanisms of complex reactions, providing insights into intermediate species and transition states .

Environmental Monitoring

In environmental sciences, 3-Cyano-proxyl is applied to:

- Pollutant Detection : Identifying and quantifying pollutants, especially those that involve radical species .

- Atmospheric Chemistry : Understanding the role of free radicals in atmospheric chemistry, which is essential for climate modeling and pollution control strategies .

Food Industry

The food industry benefits from the use of 3-Cyano-proxyl in:

Mécanisme D'action

Target of Action

3-Cyano-proxyl, also known as 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical . Its primary targets are free radicals, specifically hydroxyl radicals (·OH) and superoxide radicals (O2.-) . These radicals are involved in various biochemical reactions and can cause oxidative stress when their concentrations become too high.

Mode of Action

3-Cyano-proxyl interacts with its targets by acting as a spin label in Electron Spin Resonance (ESR) spectroscopy . It is used as a nitroxide standard for estimating the relative concentrations of the spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) with ·OH and O2.- radicals . This interaction helps in the determination of free radicals present in various samples .

Biochemical Pathways

The biochemical pathways affected by 3-Cyano-proxyl are those involving the generation and neutralization of free radicals. By interacting with free radicals, 3-Cyano-proxyl can influence the balance of these species within a system . The downstream effects of this interaction can include a reduction in oxidative stress and potential damage to cellular components.

Result of Action

The molecular and cellular effects of 3-Cyano-proxyl’s action primarily involve the reduction of free radical concentrations. By acting as a spin label in ESR spectroscopy, 3-Cyano-proxyl can help identify and quantify free radicals in a system . This can lead to a better understanding of the role of these radicals in various biochemical processes and potential strategies for mitigating their harmful effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyano-proxyl. Factors such as temperature, pH, and the presence of other chemical species can affect the stability of 3-Cyano-proxyl and its ability to interact with free radicals . Understanding these factors is crucial for optimizing the use of 3-Cyano-proxyl in various applications.

Safety and Hazards

Propriétés

InChI |

InChI=1S/C9H15N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRRZZIMMXPAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944154 | |

| Record name | (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-proxyl | |

CAS RN |

2154-70-3 | |

| Record name | 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-PROXYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-cyano-proxyl help identify radicals in cigarette smoke?

A1: 3-cyano-proxyl acts as a spin trap, reacting with transient radicals in cigarette smoke to form stable adducts. These adducts can then be analyzed using techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and high-performance liquid chromatography with fluorescence detection (HPLC/FLD) []. This approach allowed researchers to identify and quantify two previously unknown classes of radicals in cigarette smoke: acyl and alkylaminocarbonyl radicals [].

Q2: What are the advantages of using 3-cyano-proxyl over other methods for radical detection in cigarette smoke?

A2: Traditional methods for detecting radicals, such as electron paramagnetic resonance (EPR) spectroscopy, have limitations in identifying specific radical species in complex mixtures like cigarette smoke. 3-cyano-proxyl, when coupled with sensitive analytical techniques like HPLC-MS/MS, offers improved specificity and sensitivity for identifying and quantifying individual radicals []. This is crucial for understanding the complex chemistry of cigarette smoke and its potential health impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)

![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)